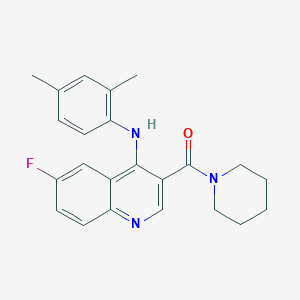
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24FN3O and its molecular weight is 377.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((2,4-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, also known as a quinoline derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on available literature, including data tables and relevant research findings.
- Molecular Formula : C23H24FN3O
- Molecular Weight : 377.463 g/mol
- IUPAC Name : 4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl)piperidin-1-ylmethanone
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For instance, quinoline derivatives are often studied for their ability to interact with DNA or proteins, disrupting normal cellular functions and leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have suggested that modifications in the structure can enhance activity against various pathogens.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored. For instance, structural analogs have shown promise in inhibiting tumor growth in various cancer models.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to applications in skin whitening agents and the treatment of hyperpigmentation disorders.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the anticancer effects of a related quinoline derivative on various cancer cell lines. Results indicated that the compound could significantly reduce cell viability by inducing apoptosis through the activation of caspase pathways. The study highlighted the potential for developing new cancer therapies based on similar structural frameworks .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of quinoline derivatives, including our compound of interest. The results demonstrated effective inhibition against several bacterial strains, with a notable decrease in growth at low concentrations (IC50 values ranging from 0.5 to 5 μM) .
属性
IUPAC Name |
[4-(2,4-dimethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-6-8-20(16(2)12-15)26-22-18-13-17(24)7-9-21(18)25-14-19(22)23(28)27-10-4-3-5-11-27/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNDFYVZOYYNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













